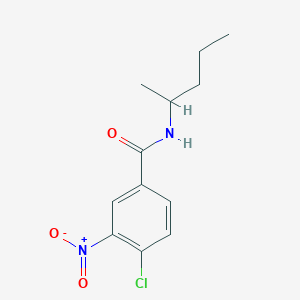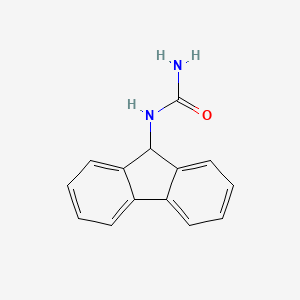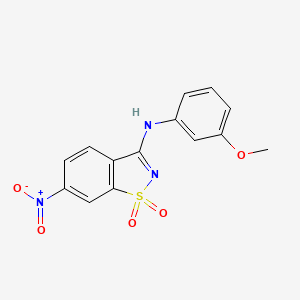![molecular formula C19H25NO B5169422 N-[(4-methylphenyl)methyl]adamantane-1-carboxamide](/img/structure/B5169422.png)
N-[(4-methylphenyl)methyl]adamantane-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(4-methylphenyl)methyl]adamantane-1-carboxamide is a compound that belongs to the class of adamantane derivatives Adamantane is a polycyclic hydrocarbon with a unique cage-like structure, which imparts significant stability and rigidity to its derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-methylphenyl)methyl]adamantane-1-carboxamide typically involves the functionalization of adamantane. One common method is the radical-based functionalization, which converts diamondoid C–H bonds to C–C bonds . This process often involves the use of carbocation or radical intermediates that exhibit unique stability and reactivity compared to simple hydrocarbon derivatives.
Industrial Production Methods
Industrial production methods for adamantane derivatives, including this compound, often involve large-scale radical or carbocation reactions. These methods are optimized for high yield and purity, ensuring the compound’s suitability for various applications.
Chemical Reactions Analysis
Types of Reactions
N-[(4-methylphenyl)methyl]adamantane-1-carboxamide undergoes several types of chemical reactions, including:
Reduction: This reaction involves the removal of oxygen atoms or the addition of hydrogen atoms, commonly using reagents like lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens (chlorine, bromine), nucleophiles (amines, alcohols).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield adamantane-1-carboxylic acid derivatives, while reduction may produce adamantane-1-methanol derivatives.
Scientific Research Applications
N-[(4-methylphenyl)methyl]adamantane-1-carboxamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity, including antiviral and antibacterial properties.
Medicine: Investigated for its potential use in drug development, particularly for its stability and bioavailability.
Industry: Utilized in the development of advanced materials, including polymers and nanomaterials.
Mechanism of Action
The mechanism of action of N-[(4-methylphenyl)methyl]adamantane-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to interact with enzymes and receptors, potentially inhibiting or modulating their activity. This interaction can lead to various biological effects, including antiviral and antibacterial activity.
Comparison with Similar Compounds
Similar Compounds
Adamantane: The parent hydrocarbon, known for its stability and rigidity.
1-Adamantanecarboxylic acid: A derivative with a carboxylic acid functional group.
4-Methyladamantane: A derivative with a methyl group attached to the adamantane structure.
Uniqueness
N-[(4-methylphenyl)methyl]adamantane-1-carboxamide is unique due to its specific functional groups, which impart distinct chemical and biological properties. Its combination of a carboxamide group and a 4-methylphenyl group makes it particularly interesting for medicinal chemistry and materials science applications.
Properties
IUPAC Name |
N-[(4-methylphenyl)methyl]adamantane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25NO/c1-13-2-4-14(5-3-13)12-20-18(21)19-9-15-6-16(10-19)8-17(7-15)11-19/h2-5,15-17H,6-12H2,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJAWIVPIADILPV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)C23CC4CC(C2)CC(C4)C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[4-(3,4-dichlorophenyl)-5-propyl-1,3-thiazol-2-yl]-2-nitrobenzamide](/img/structure/B5169345.png)
![2-[(5Z)-5-[(4-hydroxyphenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(3-methylphenyl)acetamide](/img/structure/B5169350.png)

![4-[(3-chloro-N-(4-methylphenyl)sulfonylanilino)methyl]-N-(2-pyridin-2-ylsulfanylethyl)benzamide](/img/structure/B5169355.png)
![1-[(2-bromo-4,5-dimethoxyphenyl)methyl]piperidin-3-ol](/img/structure/B5169363.png)
![1,1'-[1,5-pentanediylbis(oxy)]bis(2-chlorobenzene)](/img/structure/B5169369.png)
![N-{[2-chloro-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}-2-methylbenzamide](/img/structure/B5169375.png)
![5-Nitro-8-{4-[2-nitro-4-(trifluoromethyl)phenyl]piperazin-1-yl}quinoline](/img/structure/B5169382.png)
![(6Z)-6-[[4-[(4-fluorophenyl)methoxy]phenyl]methylidene]-5-imino-2-phenyl-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5169388.png)

![3-[4-(Benzotriazole-1-carbonyl)-3-(2,3-dihydro-1,4-benzodioxin-6-yl)pyrazol-1-yl]propanenitrile](/img/structure/B5169409.png)

![5-{5-bromo-2-[2-(3,5-dimethylphenoxy)ethoxy]benzylidene}-1,3-thiazolidine-2,4-dione](/img/structure/B5169430.png)
![4-butoxy-N-[2-(trifluoromethyl)phenyl]benzamide](/img/structure/B5169439.png)
